Glycolic acid ethoxylate 4-tert-butylphenyl ether

Description

Glycolic acid ethoxylate 4-tert-butylphenyl ether is an anionic surfactant with the molecular formula $ \text{C}{14}\text{H}{24}\text{O}6 $ and an average molecular weight ($ Mn $) of approximately 380 . It features a tert-butyl-substituted benzene ring linked to a glycolic acid ethoxylate chain. Its synthesis involves amidation reactions with 3-(dimethylamino)-1-propylamine under catalytic conditions using NaF at 160°C .

Properties

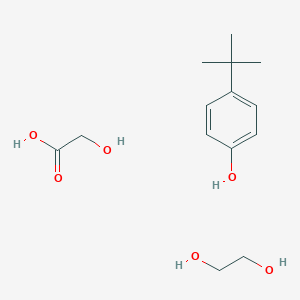

IUPAC Name |

4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H4O3.C2H6O2/c1-10(2,3)8-4-6-9(11)7-5-8;3-1-2(4)5;3-1-2-4/h4-7,11H,1-3H3;3H,1H2,(H,4,5);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGSUPHYBVNDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583772 | |

| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104909-82-2 | |

| Record name | 4-tert-butylphenol;ethane-1,2-diol;2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycolic acid ethoxylate 4-tert-butylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Ethoxylation of 4-Tert-Butylphenol

The synthesis begins with the ethoxylation of 4-tert-butylphenol, a reaction typically catalyzed by alkaline agents such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ethylene oxide (EO) is introduced under controlled temperatures (80–120°C) and pressures (2–4 bar) to form polyethoxylated intermediates. The degree of ethoxylation (n = 5, as indicated by the "Butoxynol-5" nomenclature) determines the hydrophilic-lipophilic balance (HLB) of the final product.

Reaction equation:

Carboxylation with Glycolic Acid

The ethoxylated intermediate undergoes esterification with glycolic acid (HOCH₂COOH) to introduce the carboxylate moiety. This step employs acid catalysts (e.g., sulfuric acid) at elevated temperatures (100–140°C) to facilitate nucleophilic acyl substitution. The reaction proceeds via the formation of an activated intermediate, followed by deprotonation to yield the anionic surfactant.

Reaction equation:

Process Optimization and Critical Parameters

Ethylene Oxide Stoichiometry

The molar ratio of ethylene oxide to 4-tert-butylphenol directly impacts the ethoxylation degree. Excess EO ensures complete reaction but risks oligomerization. Industrial batches targeting n = 5 typically use a 5:1 EO-to-phenol ratio , achieving >90% conversion efficiency.

Catalytic Efficiency and Byproduct Mitigation

Alkaline catalysts like KOH offer higher reaction rates but require neutralization post-ethoxylation. Residual alkalinity can hydrolyze glycolic acid during esterification, necessitating precise pH control (<7.0) before carboxylation.

Temperature and Reaction Kinetics

Ethoxylation is exothermic (), mandating jacketed reactors for temperature regulation. Esterification, conversely, is endothermic, requiring external heating to maintain 120–140°C for optimal yield.

Purification and Quality Control

Solvent Extraction

Unreacted glycolic acid and catalysts are removed via liquid-liquid extraction using non-polar solvents (e.g., hexane). The surfactant-rich phase is subsequently dried under vacuum (50–60°C, 10 mbar).

Spectroscopic Validation

-

FT-IR : Peaks at 1730 cm⁻¹ (ester C=O stretch) and 1100 cm⁻¹ (ether C-O-C) confirm successful esterification.

-

¹H NMR : Signals at δ 1.28 ppm (tert-butyl group) and δ 3.60–4.20 ppm (ethoxylate protons) validate structural integrity.

Industrial-Scale Production Challenges

Micelle Formation and Drag Reduction

Despite its surfactant properties, this compound exhibits limited drag reduction (<10%) in turbulent flows. This is attributed to incomplete micelle networking, as threadlike micelle structures—critical for damping turbulent eddies—fail to form at concentrations ≤600 ppm.

Comparative Analysis with Alternative Surfactants

| Parameter | This compound | Cetyltrimethylammonium Chloride (CTAC) |

|---|---|---|

| Drag Reduction Efficiency | 8% (max) | 60% (max) |

| Critical Micelle Concentration (CMC) | 400–600 ppm | 40 ppm |

| Thermal Stability | Stable to 113°C | Stable to 150°C |

| Environmental Impact | Moderate | High |

Table 1: Performance metrics relative to cationic surfactant CTAC .

Chemical Reactions Analysis

4-Tert-butylphenol

4-Tert-butylphenol undergoes various chemical reactions:

Hydrogenation: This reaction converts 4-tert-butylphenol to trans-4-tert-butylcyclohexanol.

Condensation with formaldehyde: This reaction produces calixarenes.

Reaction with epichlorohydrin and sodium hydroxide: This forms glycidyl ether, which is used in epoxy resin chemistry.

Ethane-1,2-diol

Ethane-1,2-diol participates in several reactions:

Oxidation: Ethane-1,2-diol can be oxidized to oxalic acid or glycolic acid.

Esterification: It reacts with carboxylic acids to form esters.

Polymerization: It is used in the production of polyesters.

2-Hydroxyacetic acid

2-Hydroxyacetic acid undergoes the following reactions:

Esterification: It reacts with alcohols to form esters.

Oxidation: It can be oxidized to glyoxylic acid.

Polymerization: It is used in the production of polyglycolic acid.

Scientific Research Applications

Drag Reduction in Fluid Dynamics

One of the primary applications of glycolic acid ethoxylate 4-tert-butylphenyl ether is its use as a drag-reducing agent in turbulent flow systems. A study demonstrated that this compound could reduce drag by up to 8% when used in concentrations ranging from 200 to 600 ppm in turbulent flow conditions. The research employed a built-up rig with a length-to-diameter ratio (L/D) of 59 , analyzing flow rates across various Reynolds numbers (Re) .

| Concentration (ppm) | Drag Reduction (%) | Reynolds Number Range |

|---|---|---|

| 200 | < 5 | 11235 - 22470 |

| 300 | < 6 | 22470 - 33705 |

| 400 | < 7 | 33705 - 44940 |

| 500 | < 8 | 44940 - 56175 |

| 600 | 8 | 56175 - 67410 |

This application is particularly relevant in the petroleum industry, where reducing drag can enhance the efficiency of fluid transport systems.

Emulsification in Metalworking Fluids

This compound acts as an effective emulsifier in metalworking fluids. Its ability to stabilize emulsions aids in improving the performance and longevity of these fluids during machining processes. This property is crucial for reducing wear on tools and ensuring a smoother operation .

Cosmetic and Personal Care Applications

In the cosmetic industry, glycolic acid ethoxylate derivatives are utilized for their exfoliating properties, which promote skin renewal and improve texture. The compound's ability to enhance skin penetration makes it valuable in formulations aimed at improving skin hydration and texture .

Case Study: Exfoliation Efficacy

A comparative study on various glycolic acid derivatives highlighted that formulations containing glycolic acid ethoxylate showed superior exfoliation effects compared to traditional glycolic acid alone. The study utilized a panel of participants over a period of eight weeks, measuring skin smoothness and hydration levels .

Surfactant Properties

As a surfactant, this compound finds use in cleaning agents and detergents due to its ability to lower surface tension and enhance solubility. This property facilitates better cleaning performance across various industrial applications.

Mechanism of Action

4-Tert-butylphenol

4-Tert-butylphenol acts as a phenolic antioxidant, stabilizing free radicals and preventing oxidative degradation of polymers . It also interacts with enzymes such as tyrosinase, leading to hydroxylation reactions .

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects primarily through its physical properties, such as lowering the freezing point of water. It also acts as a solvent, facilitating the dissolution of various compounds .

2-Hydroxyacetic acid

2-Hydroxyacetic acid functions as an exfoliant by breaking down the bonds between dead skin cells, promoting their removal . It also acts as a precursor in the synthesis of polyglycolic acid, which is used in biodegradable medical devices .

Comparison with Similar Compounds

Glycolic Acid Ethoxylate 4-Nonylphenyl Ether

- Structure: Contains a nonylphenyl group ($ \text{C}9\text{H}{19}\text{C}6\text{H}4 $) instead of tert-butylphenyl, with $ M_n \approx 600 $ .

- Applications : Used in zwitterionic surfactant synthesis and polymer separations (e.g., with poly(4-vinylpyridine hydrochloride)) due to distinct solubility properties .

- Performance : Higher $ M_n $ may enhance micellar stability compared to the tert-butyl variant, though direct drag reduction data is unavailable.

Glycolic Acid Ethoxylate Lauryl Ether

- Structure : Lauryl chain ($ \text{C}{12}\text{H}{25} $) replaces the aromatic group. $ M_n $ varies; one commercial variant has 16 ethoxylate groups and one carboxylic acid .

- Applications : Studied in amyloid aggregation inhibition and torque reduction in rotational systems (e.g., 8% torque reduction at 2000 ppm) .

- Performance : Longer alkyl chains may improve micellar threading, enhancing mechanical drag reduction compared to aromatic analogs.

Polyoxyethylene Lauryl Ether

- Structure : Similar lauryl chain but lacks the glycolic acid moiety.

- Differentiation : Requires high-resolution mass spectrometry to distinguish from glycolic acid ethoxylate lauryl ether due to overlapping PEG distributions .

Comparative Analysis of Key Properties

Mechanistic Insights

- Steric Effects: The tert-butyl group’s bulkiness reduces micellar threadlike structure formation, limiting drag reduction efficiency . In contrast, linear alkyl chains (lauryl, nonyl) facilitate elongated micelles, improving turbulence suppression .

- Ethoxylation Degree: Higher $ M_n $ in 4-nonylphenyl ether (600 vs. 380) increases hydrophilicity, altering solubility and interfacial activity .

Biological Activity

Glycolic acid ethoxylate 4-tert-butylphenyl ether (Glycolic ether) is a compound that has garnered attention in various scientific fields, particularly in surfactant chemistry and pharmaceutical formulations. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxylated glycolic acid moiety attached to a 4-tert-butylphenyl group. Its unique structure imparts specific physicochemical properties, such as surfactant activity and solubility characteristics.

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : Approximately 250 g/mol

- Hydrophilic-Lipophilic Balance (HLB) : This property indicates its potential use as a surfactant in various formulations.

Synthesis

The synthesis of this compound typically involves the reaction of glycolic acid with ethylene oxide in the presence of a catalyst. The process can be optimized to yield different molecular weights and degrees of ethoxylation, which can affect its biological activity and surfactant properties .

Antimicrobial Properties

Research indicates that Glycolic ether exhibits antimicrobial activity, making it suitable for applications in personal care products and pharmaceuticals. Its effectiveness against various bacterial strains has been documented, which is attributed to its surfactant properties that disrupt microbial cell membranes.

- Case Study : A study evaluated the antimicrobial efficacy of Glycolic ether against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with formulations containing Glycolic ether .

Cytotoxicity

While Glycolic ether shows promise as an antimicrobial agent, its cytotoxicity has also been assessed. In vitro studies have demonstrated varying levels of cytotoxic effects on different cell lines, indicating the need for careful formulation considerations when incorporating this compound into products intended for human use.

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 70 | Low cytotoxicity |

| L929 | 30 | High cytotoxicity |

Surface Activity

Glycolic ether's surface-active properties are particularly noteworthy. It has been shown to lower surface tension effectively, which can enhance the spreadability of formulations in topical applications.

- Surface Tension Measurement : The surface tension of Glycolic ether solutions was measured to be around 25 mN/m at concentrations above 0.1% .

Pharmaceutical Formulations

This compound is utilized as a surfactant in injectable non-aqueous suspensions. Its role as a viscosity enhancer helps stabilize formulations containing biologically active agents, improving their injectability and release profiles.

- Case Study : In an injectable formulation study, Glycolic ether was included to enhance the stability and release rate of lysozyme. The formulation demonstrated improved physical stability over time compared to controls lacking this compound .

Cosmetic Industry

In cosmetics, Glycolic ether serves as an emulsifier and skin conditioning agent. Its ability to improve product texture and feel makes it a valuable ingredient in creams and lotions.

Q & A

Q. What is the molecular structure of glycolic acid ethoxylate 4-<i>tert</i>-butylphenyl ether, and how does its amphiphilic nature influence its functionality in aqueous systems?

The compound consists of a hydrophobic 4-<i>tert</i>-butylphenyl group linked to a hydrophilic glycolic acid ethoxylate chain. This amphiphilic structure enables micelle formation in aqueous solutions, critical for applications like drag reduction. The ethoxylate chain length (average Mn ~380) and the bulky tert-butyl group enhance steric stabilization, reducing micelle breakdown under shear stress . Characterization via NMR and FTIR can confirm the degree of ethoxylation and terminal carboxylic acid functionality .

Q. How is glycolic acid ethoxylate 4-<i>tert</i>-butylphenyl ether synthesized, and what are the key reaction parameters?

A common synthesis involves reacting 4-<i>tert</i>-butylphenol with ethylene oxide to form the ethoxylated intermediate, followed by esterification with glycolic acid. The reaction requires controlled temperature (~160°C) and catalysts like NaF to ensure ethoxylation efficiency and prevent side reactions. Post-synthesis purification via solvent extraction or column chromatography removes unreacted monomers .

Q. What analytical techniques are used to characterize this compound’s purity and structural integrity?

- High-resolution mass spectrometry (HRMS) distinguishes it from structurally similar polymers (e.g., polyoxyethylene lauryl ether) by verifying molecular weight (average Mn ~380) .

- Rheological testing evaluates viscosity-shear rate behavior to confirm micelle stability under flow conditions .

- TEM/SEM visualizes micelle morphology and network formation, critical for understanding drag reduction mechanisms .

Advanced Research Questions

Q. How does the concentration of glycolic acid ethoxylate 4-<i>tert</i>-butylphenyl ether affect drag reduction efficiency in turbulent flows, and what is the mechanistic basis?

At concentrations of 50–2000 ppm, drag reduction correlates with micelle elongation and entanglement under shear. In rotating disk apparatus (RDA) tests, 2000 ppm solutions achieved ~47.75% drag reduction at 3000 RPM due to suppressed turbulent eddies . Beyond critical shear stress (~1200 RPM), micelle breakdown reduces efficiency, highlighting the need for concentration-shear rate optimization .

Q. What experimental design considerations are critical for evaluating synergistic effects between this surfactant and polymers (e.g., polyethylene oxide)?

- Concentration ratio optimization : Polymer-surfactant complexes require molar ratios that balance electrostatic/hydrophobic interactions without phase separation .

- Shear history control : Pre-shearing samples ensures reproducibility by aligning micelle structures before testing .

- Turbulence simulation : Use of RDA or Taylor-Couette cells replicates pipeline Reynolds numbers (>10<sup>5</sup>) to validate industrial scalability .

Q. How do contradictory findings about micelle stability under shear stress (e.g., self-repair vs. irreversible breakdown) impact data interpretation?

Discrepancies arise from differences in shear rate regimes and solution ionic strength. For example:

- Low shear (≤1200 RPM) : Micelles self-repair via hydrophobic aggregation, restoring drag reduction .

- High shear (>2000 RPM) : Ionic additives (e.g., KCl) destabilize micelles, causing irreversible breakdown . Mitigate contradictions by standardizing testing conditions (e.g., ISO 3219 for rheology) and reporting shear history .

Q. What advanced imaging or spectroscopic methods resolve the dynamic structural changes of micelles during flow?

- Cryo-TEM captures transient micelle elongation under shear without fixation artifacts .

- Small-angle neutron scattering (SANS) quantifies micelle size distribution and alignment in real time.

- Fluorescence spectroscopy tracks microenvironment polarity changes during micelle deformation.

Methodological Challenges and Solutions

Q. How can researchers address the degradation of glycolic acid ethoxylate 4-<i>tert</i>-butylphenyl ether in long-term flow experiments?

- Stabilizers : Add antioxidants (e.g., BHT) to inhibit oxidative chain scission.

- pH control : Maintain neutral pH (7.0–7.5) to prevent ester hydrolysis .

- In-line monitoring : Use UV-Vis spectroscopy to detect degradation products and adjust concentrations dynamically.

Q. What statistical approaches are recommended for analyzing drag reduction data with high variability?

- ANOVA identifies significant factors (e.g., concentration, Reynolds number) .

- Principal component analysis (PCA) correlates drag reduction efficiency with micelle size and zeta potential.

- Error bars should reflect triplicate measurements under identical shear histories to account for time-dependent micelle reorganization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.